2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine
Overview
Description
“2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine” is a chemical compound with a pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:Cc1c(c(ccc1CN2CCN(CC2)c3ncccn3)OC)C
. Chemical Reactions Analysis
Pyrimidines are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids are often the most reactive species .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound similar to “this compound”, namely 2,4-dimethoxybenzylamine, include a refractive index of 1.549, a boiling point of 140 °C at 1 mmHg, and a density of 1.113 g/mL at 25 °C .Mechanism of Action
Future Directions
The development of pyrimidine derivatives as potential therapeutic agents is an active area of research. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core have been synthesized and tested for their anti-tubercular activity . These compounds could serve as important lead compounds for future optimization towards the development of new anti-TB drugs .
Properties
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14-12-17(23-3)15(2)11-16(14)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYAXQFZXHTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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